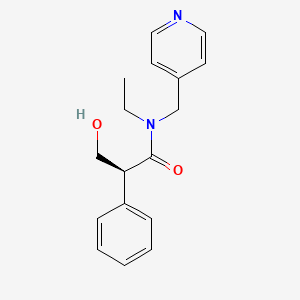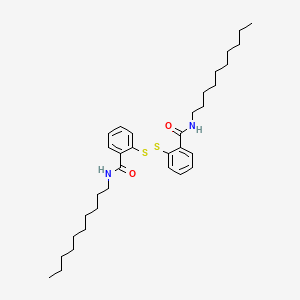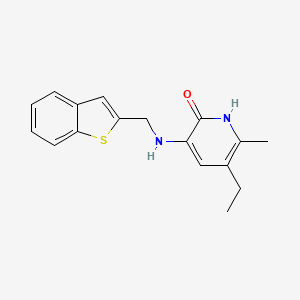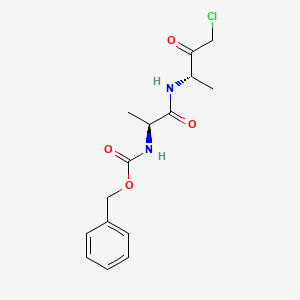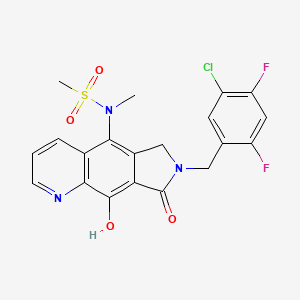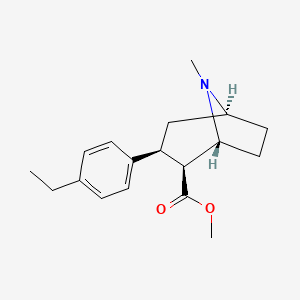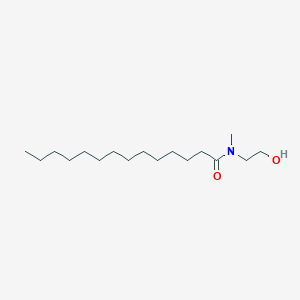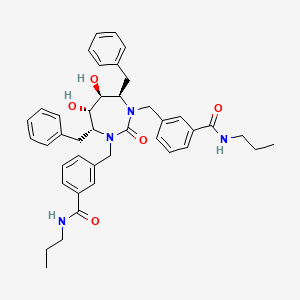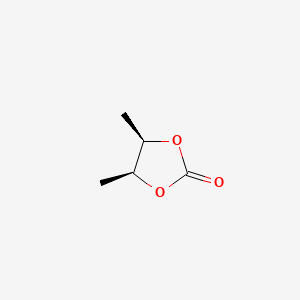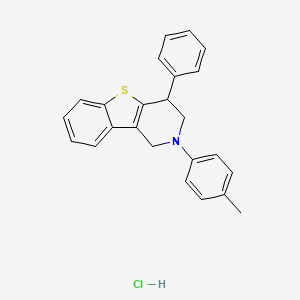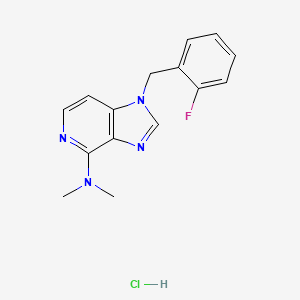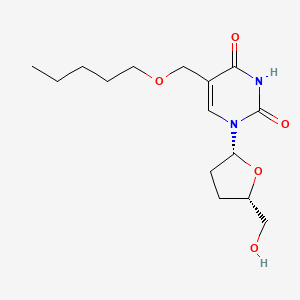
2',3'-Dideoxy-5-pentyloxymethyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-5-pentyloxymethyluridine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-pentyloxymethyluridine typically involves the modification of a uridine molecule. The process includes the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a pentyloxymethyl group at the 5’ position. This can be achieved through a series of chemical reactions, including protection and deprotection steps, selective reduction, and nucleophilic substitution .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-pentyloxymethyluridine may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-5-pentyloxymethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the nucleoside .
科学的研究の応用
2’,3’-Dideoxy-5-pentyloxymethyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 2’,3’-Dideoxy-5-pentyloxymethyluridine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the necessary hydroxyl groups for further elongation, it prevents the addition of subsequent nucleotides, thereby inhibiting nucleic acid synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
類似化合物との比較
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with similar chain-terminating properties.
2’,3’-Dideoxyadenosine: Used in antiviral therapies for its ability to inhibit viral replication.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: Known for its potent antiviral activity.
Uniqueness
2’,3’-Dideoxy-5-pentyloxymethyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The pentyloxymethyl group at the 5’ position enhances its stability and bioavailability, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
133697-43-5 |
|---|---|
分子式 |
C15H24N2O5 |
分子量 |
312.36 g/mol |
IUPAC名 |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(pentoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H24N2O5/c1-2-3-4-7-21-10-11-8-17(15(20)16-14(11)19)13-6-5-12(9-18)22-13/h8,12-13,18H,2-7,9-10H2,1H3,(H,16,19,20)/t12-,13+/m0/s1 |
InChIキー |
LGJNLXMAOJVQID-QWHCGFSZSA-N |
異性体SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
正規SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)C2CCC(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


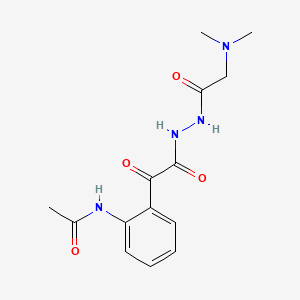
![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
